S-Cinaclet

Description

Historical Context and Discovery of Cinacalcet (B1662232) as a Calcimimetic Agent

The discovery of cinacalcet is rooted in the effort to pharmacologically target the calcium-sensing receptor (CaSR). The CaSR is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating systemic calcium homeostasis nih.gov. Identifying small molecules that could modulate this receptor was initially challenging because its primary physiological ligand is an inorganic ion, Ca²⁺, lacking a conventional structural template for medicinal chemistry guidance nih.gov.

Cinacalcet emerged as a second-generation calcimimetic, a class of compounds that act as positive allosteric modulators of the CaSR nih.govoup.comoup.com. Early research involved the study of first-generation phenylalkylamines like R-568, which demonstrated the ability to reduce parathyroid hormone (PTH) and serum calcium levels but faced limitations due to low bioavailability and high pharmacokinetic variability oup.com. Cinacalcet was subsequently developed with improved pharmacokinetic properties oup.com. It was the first allosteric modulator of a GPCR to receive regulatory approval, marking a significant milestone in drug discovery nih.gov.

Fundamental Role in Modulating Calcium Homeostasis

Cinacalcet's fundamental role lies in its ability to enhance the sensitivity of the CaSR to extracellular calcium nih.govoup.comdrugbank.com. By binding to the transmembrane domain of the CaSR, cinacalcet induces a conformational change that mimics the effect of elevated extracellular calcium, thereby activating the receptor physiology.orgbiorxiv.org. This activation of the CaSR on the chief cells of the parathyroid gland leads to the inhibition of PTH synthesis and secretion nih.govoup.comdrugbank.com.

The reduction in PTH levels subsequently results in a decrease in serum calcium concentrations nih.govdrugbank.com. This mechanism is crucial for maintaining calcium balance, as PTH is a key regulator of calcium release from bone, calcium reabsorption in the kidneys, and the production of calcitriol, which enhances intestinal calcium absorption. By modulating the CaSR, cinacalcet effectively re-establishes a more sensitive negative feedback loop between serum calcium levels and PTH secretion nih.govoup.com.

Research has shown that cinacalcet interacts with specific residues within the transmembrane domain of the CaSR, including Q681 and E837, which are critical for positive allosteric modulator recognition biorxiv.org. The binding also involves hydrophobic interactions with residues like I841, F684, and F668 biorxiv.org.

Overview of Academic Research Trajectories and Scientific Significance

Academic research on cinacalcet has followed several key trajectories, highlighting its scientific significance. A major focus has been on understanding the detailed molecular mechanisms of its interaction with the CaSR, including binding sites and the resulting conformational changes and signaling pathways activated physiology.orgbiorxiv.orgresearchgate.netoup.comacs.org. Studies have investigated how cinacalcet influences different intracellular signaling cascades downstream of the CaSR, such as the cAMP and phospholipase C pathways nih.govphysiology.org. Research has also explored the concept of biased signaling, investigating whether cinacalcet preferentially activates certain pathways over others oup.com.

Another significant area of research involves evaluating the effects of cinacalcet on biochemical markers of mineral and bone metabolism in various conditions characterized by CaSR dysregulation. Studies in animal models, such as nephrectomized rats, have investigated the time-dependent effects of cinacalcet on serum calcium, phosphorus, and PTH levels nih.gov. Meta-analyses of academic studies have confirmed the efficacy of cinacalcet in reducing serum PTH, calcium, and phosphorus levels in patient populations frontiersin.orgoup.comjournalrip.com.

Furthermore, academic research has explored the potential of cinacalcet in managing hypercalcemia in conditions beyond secondary hyperparathyroidism, such as primary hyperparathyroidism and parathyroid carcinoma nih.govnih.govjst.go.jpoup.com. Studies have also investigated the impact of genetic variations in the CASR gene on individual responses to cinacalcet, contributing to the field of pharmacogenetics dovepress.com. The development of new calcimimetic compounds with potentially improved properties or different signaling profiles also represents an ongoing area of academic inquiry, often using cinacalcet as a reference compound nih.govbiorxiv.org.

The scientific significance of cinacalcet lies in its role as a pioneering calcimimetic agent that validated the CaSR as a druggable target. It has served as a crucial tool in academic research to dissect the physiological and pathophysiological roles of the CaSR and to explore the therapeutic potential of modulating calcium sensing.

Here is a table summarizing some research findings related to cinacalcet's effects on biochemical parameters:

| Parameter | Observed Change with Cinacalcet Treatment (Summary from Research) | Representative Studies |

| Serum PTH | Significant decrease | oup.comoup.comnih.govfrontiersin.orgoup.comjournalrip.comoup.comdovepress.comturkjnephrol.orgromj.orgnih.gov |

| Serum Calcium | Significant decrease, often towards normalization | oup.comnih.govnih.govfrontiersin.orgjournalrip.comjst.go.jpoup.comturkjnephrol.org |

| Serum Phosphorus | Decrease or improvement | nih.govfrontiersin.orgoup.comjournalrip.comturkjnephrol.org |

| Serum Ca x P Product | Decrease | frontiersin.orgjournalrip.comturkjnephrol.org |

Note: This table summarizes general trends observed in academic research and does not represent specific clinical outcomes or dosage information, which are excluded as per instructions.

Academic research continues to explore the full scope of cinacalcet's effects and the potential of targeting the CaSR for various therapeutic purposes.

Structure

3D Structure

Properties

Molecular Formula |

C22H22F3N |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

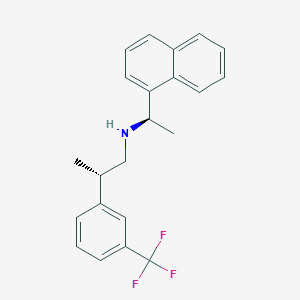

(2S)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine |

InChI |

InChI=1S/C22H22F3N/c1-15(18-9-5-10-19(13-18)22(23,24)25)14-26-16(2)20-12-6-8-17-7-3-4-11-21(17)20/h3-13,15-16,26H,14H2,1-2H3/t15-,16-/m1/s1 |

InChI Key |

SEVZPXQQXHZTBG-HZPDHXFCSA-N |

Isomeric SMILES |

C[C@H](CN[C@H](C)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F |

Canonical SMILES |

CC(CNC(C)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F |

Origin of Product |

United States |

Chemical and Synthetic Aspects of Cinacalcet

Stereochemistry and Enantiomeric Purity Considerations

Cinacalcet (B1662232) possesses a single chiral center at the α-carbon of the 1-naphthylethylamine group. wikipedia.orggoogle.com This center can exist in two enantiomeric forms, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules.

R-Absolute Configuration and Its Impact on Pharmacodynamic Activity

The pharmacologically active form of Cinacalcet has the (R)-absolute configuration. wikipedia.org Studies have demonstrated a significant difference in the activity between the two enantiomers. The (S)-enantiomer of Cinacalcet has been shown to be substantially less active, exhibiting at least 75-fold lower potency in activating the calcium-sensing receptor (CaR) and inhibiting parathyroid hormone (PTH) secretion compared to the (R)-enantiomer in various assay systems. nih.gov This stereoselectivity highlights the critical role of the (R) configuration for effective binding and activation of the parathyroid CaR, which is the principal negative regulator of PTH secretion. wikipedia.orgnih.gov The calcium-sensing receptors on the surface of the chief cell of the parathyroid gland are allosterically activated by Cinacalcet, leading to a reduction in PTH levels and a subsequent decrease in serum calcium levels. wikipedia.orgmims.com

Synthetic Methodologies and Process Innovations

Several synthetic routes have been developed for the preparation of Cinacalcet, with a primary focus on achieving the desired (R)-enantiomer with high purity. Many of these approaches utilize (R)-(+)-1-(1-naphthyl)ethylamine as the source of chirality. ub.eduthieme-connect.com Common strategies involve coupling this enantiopure amine with another molecular fragment through methods such as amide formation followed by reduction, or imine formation followed by reduction. ub.eduthieme-connect.com

Condensation and Reduction Approaches

Various condensation and reduction strategies have been employed in the synthesis of Cinacalcet.

Imine Formation and Subsequent Reduction (e.g., via Titanium Isopropoxide and Sodium Cyanoborohydride)

One common synthetic approach involves the reaction of (R)-1-(1-naphthyl)ethylamine with 3-[3-(trifluoromethyl)phenyl]propionaldehyde to form an imine intermediate. tandfonline.comresearchgate.netlookchem.com This imine is then subjected to reduction to yield Cinacalcet. A reported method utilizes titanium isopropoxide as a catalyst for the imine formation, followed by reduction using sodium cyanoborohydride in a solvent such as methanol (B129727) or ethanol. tandfonline.comresearchgate.netlookchem.comgoogle.com This reductive amination sequence allows for the direct formation of the amine from the aldehyde and the chiral amine. tandfonline.comgoogle.com

Amide Formation and Reduction (e.g., via Boron Trifluoride-Etherate and Sodium Borohydride)

Another prominent synthetic strategy involves the formation of an amide bond between (R)-1-(1-naphthyl)ethylamine and 3-[3-(trifluoromethyl)phenyl]propanoic acid or its activated derivative, followed by reduction of the resulting amide to the corresponding amine (Cinacalcet). ub.edutandfonline.comgoogle.com Amide reductions typically require strong reducing agents. While lithium aluminum hydride has been used, methods employing sodium borohydride (B1222165) in combination with a Lewis acid, such as boron trifluoride-etherate, have also been developed for the reduction of the amide functionality to the amine. tandfonline.comgoogle.compsu.edu This system generates borane (B79455) in situ, which is capable of reducing amides. psu.edumedcraveonline.com For example, the reduction of the amide intermediate using sodium borohydride and boron trifluoride-etherate in tetrahydrofuran (B95107) has been reported to yield Cinacalcet. google.com

Knoevenagel-Doebner Condensation and Amide Reduction Strategies

Some synthetic routes incorporate a Knoevenagel-Doebner condensation in the preparation of a key intermediate. tandfonline.comresearchgate.netresearchgate.net This condensation typically involves the reaction of an aldehyde with a compound having an active methylene (B1212753) group, often followed by decarboxylation, to form an α,β-unsaturated compound. In the context of Cinacalcet synthesis, a Knoevenagel condensation might be used to construct a part of the carbon skeleton, which is then carried forward to form the amide intermediate. tandfonline.comresearchgate.net Subsequently, the amide is reduced to the final amine product using strategies similar to those described above, potentially involving reagents like sodium borohydride in conjunction with activating agents. tandfonline.comresearchgate.net For instance, a synthesis has been described that utilizes a Knoevenagel-Doebner condensation and an amide reduction step under milder conditions. tandfonline.comresearchgate.net

Heck Coupling Methodologies in Precursor Synthesis

Heck coupling reactions have been employed in the synthesis of precursors for Cinacalcet. One reported synthesis involves the Heck coupling of 1-bromo-3-trifluoromethyl benzene (B151609) with ethylacrylate to yield an unsaturated ester lookchem.com. This unsaturated ester undergoes subsequent reduction of both the double bond and the carbonyl moiety to furnish a saturated alcohol lookchem.com. The alcohol is then converted into a species with a suitable leaving group, which is subsequently condensed with (R)-1-(1-naphthyl) ethyl amine to afford Cinacalcet lookchem.com.

Another approach utilizing Mizoroki–Heck cross-coupling involves the reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal (B89532) mdpi.comnih.gov. This reaction, catalyzed by Pd(OAc)₂ in the presence of tetrabutylammonium (B224687) acetate (B1210297) (nBu₄NOAc), yields a mixture of products mdpi.comnih.gov. This mixture can then undergo a cascade hydrogenation reaction using the same palladium catalyst to obtain a key intermediate, 3-(3-trifluoromethylphenyl)propanal mdpi.comnih.gov.

Catalytic Synthesis Methods (e.g., Cu-catalyzed Oxidative Trifluoromethylation)

Catalytic methods, particularly those involving copper, have been explored for the introduction of the trifluoromethyl group, a key feature of the Cinacalcet structure. An example of a novel copper-catalyzed oxidative trifluoromethylation of aryl boronic acids has been reported in a formal synthesis of Cinacalcet ub.eduthieme-connect.comacs.orgresearchgate.net. This method involves the introduction of the trifluoromethyl group using a novel protocol, leading to a protected intermediate that can be converted to Cinacalcet ub.eduthieme-connect.com. The success of some Cu-catalyzed oxidative trifluoromethylation methods is dependent on the controlled addition of the substrate and reagent acs.orgresearchgate.net.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of Cinacalcet relates to its biological activity, particularly its interaction with the calcium-sensing receptor (CaSR).

Elucidation of Structural Determinants for Calcium-Sensing Receptor (CaSR) Sensitivity

Cinacalcet functions as a calcimimetic by allosterically activating the CaSR, increasing its sensitivity to extracellular calcium nih.govwikipedia.orgmims.comcellphysiolbiochem.come-century.usnih.gov. This enhanced sensitivity leads to a reduction in parathyroid hormone (PTH) secretion wikipedia.orgmims.comcellphysiolbiochem.comnih.govresearchgate.net. The CaSR is a G protein-coupled receptor (GPCR) expressed in various tissues, with a key role in calcium homeostasis wikipedia.orgcellphysiolbiochem.come-century.usnih.gov. In parathyroid chief cells, CaSR activation by calcium binding down-regulates PTH production and secretion cellphysiolbiochem.com. Cinacalcet's interaction with the CaSR enhances this natural negative feedback loop nih.gov. The binding of Cinacalcet increases the sensitivity of the CaSR to extracellular calcium, thereby lowering PTH secretion researchgate.net.

Molecular and Cellular Pharmacology of Cinacalcet

Calcium-Sensing Receptor (CaSR) Modulation

Cinacalcet (B1662232) exerts its effects by modulating the activity of the CaSR, a G protein-coupled receptor (GPCR) that plays a critical role in maintaining extracellular calcium homeostasis. fda.govendocrine.orgacs.orgnih.gov The CaSR is particularly abundant in the parathyroid glands, where it regulates the secretion of parathyroid hormone (PTH) in response to changes in extracellular calcium levels. fda.govendocrine.orgacs.org

Mechanisms of Allosteric Agonism and Sensitivity Enhancement to Extracellular Calcium

Cinacalcet functions as a type II calcimimetic, acting as an allosteric modulator of the CaSR. fda.gov It does not directly activate the receptor in the absence of extracellular calcium but rather increases the sensitivity of the CaSR to extracellular calcium. fda.govjci.org This increased sensitivity means that lower concentrations of extracellular calcium are required to achieve a given level of CaSR activation when cinacalcet is present. fda.gov Mechanistically, cinacalcet shifts the curve relating extracellular calcium concentration to PTH secretion to the left, effectively reducing PTH secretion at normal or slightly elevated calcium levels. fda.gov This allosteric modulation is dependent on the presence of extracellular calcium. oup.com Cinacalcet is significantly more potent than its S-enantiomer in stimulating intracellular calcium increases in cells expressing the CaSR, demonstrating stereoselectivity in its action. researchgate.net

Characterization of Receptor Binding Sites (e.g., Transmembrane Domain Interactions)

While endogenous ligands like calcium and L-α-amino acids bind to the large amino-terminal domain of the CaSR, synthetic allosteric modulators like cinacalcet are understood to primarily bind to the receptor's 7-transmembrane (7TM) domain. researchgate.netnih.govjci.org Molecular modeling and mutagenesis studies suggest that the binding site for allosteric CaSR modulators is located within the transmembrane heptahelical (HH) domains and extracellular loops (ECLs) of the receptor. oup.com Specifically, amino acid residues in the upper portions of transmembrane domains 1-7 and extracellular loops 1 and 2 have been implicated in the binding of allosteric modulators. oup.com Studies have indicated that the transmembrane and/or intracellular domains of the CaR are necessary for the receptor's sensitivity to cinacalcet. fda.gov Although cinacalcet and other modulators like NPS2143 may occupy a common binding pocket within the 7TM domain, subtle differences in their interactions with amino acid residues in this pocket drive their distinct positive or negative modulatory effects. acs.org A specific mutation, G670R at the top of TM2, has been shown to reduce the binding of cinacalcet. oup.com

Investigating CaSR Expression and Localization Across Diverse Tissues (e.g., parathyroid gland, kidney, gastrointestinal tract, thyroid, central nervous system, pancreatic islets, adrenal gland, thymus, testis, bone, bone marrow)

The CaSR is widely expressed in various tissues throughout the body, reflecting its diverse physiological roles beyond calcium homeostasis. CaSR mRNA has been detected primarily in the parathyroid gland, but also in the kidney, gastrointestinal tract, thyroid, central nervous system (CNS), pancreatic islets, adrenal gland, thymus, testis, bone, and/or bone marrow in studies using monkey, rat, and mouse tissues. fda.gov The Human Protein Atlas indicates CaSR expression at the protein level with cytoplasmic and membranous localization in islets of Langerhans, parathyroid gland, and a subset of renal tubules. proteinatlas.org Evidence at both protein and transcript levels supports CaSR expression in numerous tissues including adipose tissue, adrenal gland, kidney, pancreas, parathyroid gland, pituitary gland, placenta, testis, thymus, and thyroid gland, among others. proteinatlas.org The expression levels of CaSR can vary considerably between different tissues, and these differences may have physiological significance for the effects of its activators. oup.com For instance, CaSR expression is downregulated in the parathyroid glands of patients with secondary hyperparathyroidism. oup.com

In Vitro Studies on CaSR Activation and Cellular Responses

In vitro studies have been instrumental in characterizing the direct effects of cinacalcet on CaSR activation and subsequent cellular responses in various cell systems.

Concentration-Dependent CaSR Stimulation in Cell Systems

In vitro pharmacology studies have demonstrated that cinacalcet causes a potent and concentration-dependent stimulation of the CaSR. fda.gov In human embryonic kidney (HEK293) cells expressing the human parathyroid CaR, cinacalcet elicited concentration-dependent increases in intracellular calcium ([Ca2+]i). researchgate.netnih.gov This effect was dependent on the presence of extracellular calcium. oup.comnih.gov For example, in HEK 293 cells expressing the CaR, cinacalcet (EC50 = 51 nM) in the presence of 0.5 mM extracellular Ca2+ elicited increases in [Ca2+]i in a dose- and calcium-dependent manner. nih.gov Cinacalcet also increased intracellular Ca2+ in human colonic T84 cells in a rapid and marked manner, which was blocked by a phospholipase C inhibitor. jci.org Studies in Flp-In HEK293-TREx c-myc-CaSR cells have shown CaSR activation by cinacalcet in a concentration-dependent manner. frontiersin.org In isolated juxtaglomerular (JG) cells, cinacalcet decreased cAMP levels at concentrations of 50 nmol/L and 1000 nmol/L, with similar effects observed between these two concentrations, suggesting high sensitivity of these cells to CaSR activation. ahajournals.org Chronic exposure to cinacalcet also induced a concentration-dependent decrease of cell viability in neuroblastoma cell lines. oncotarget.com

Below is a table summarizing some in vitro findings on concentration-dependent effects:

| Cell System | Measured Response | Cinacalcet Effect | Relevant Concentration(s) | Citation(s) |

| HEK293 cells expressing human parathyroid CaR | Intracellular Ca2+ | Concentration-dependent increase | EC50 = 51 nM (with 0.5 mM Ca2+) | nih.gov |

| Cultured bovine parathyroid cells | PTH secretion | Concentration-dependent decrease | IC50 = 28 nM (with 0.5 mM Ca2+) | nih.gov |

| Rat medullary thyroid carcinoma 6-23 cells | Calcitonin secretion | Concentration-dependent increase | EC50 = 34 nM | nih.gov |

| Human colonic T84 cells | Intracellular Ca2+ | Rapid and marked increase | Not specified for kinetics | jci.org |

| Human colonic T84 cells | Forskolin-induced Cl- secretion | Concentration-dependent inhibition | 10 μM, 30 μM (EC50 ~2.8 μM) | jci.org |

| Flp-In HEK293-TREx c-myc-CaSR cells | CaSR activation | Concentration-dependent activation | 0.01-1 μM, 0.01-3 μM | frontiersin.org |

| Isolated juxtaglomerular cells | cAMP levels | Decrease | 50 nmol/L, 1000 nmol/L | ahajournals.org |

| Neuroblastoma cell lines | Cell viability | Concentration-dependent decrease | Various IC50 values | oncotarget.com |

| Cultured human parathyroid cells (PHPT & SHPT) | PTH secretion | Dose-dependent suppression | 1000 nmol/l | nih.gov |

Inhibition of Parathyroid Hormone (PTH) Secretion from Cultured Parathyroid Cells

A key in vitro finding is the ability of cinacalcet to inhibit PTH secretion from cultured parathyroid cells. fda.gov In cultured bovine parathyroid cells, cinacalcet produced a concentration-dependent decrease in PTH secretion, with an IC50 of 28 nM in the presence of 0.5 mM extracellular Ca2+. nih.gov Studies using primary cultured parathyroid cells obtained from patients with primary hyperparathyroidism (PHPT) and secondary hyperparathyroidism (SHPT) have also shown that PTH secretion was suppressed by cinacalcet in a dose-dependent manner. nih.gov This inhibitory effect was observed even in cells with pathologically reduced CaSR levels. nih.gov For instance, cinacalcet at 1000 nmol/l suppressed PTH secretion by 61% ± 21% in PHPT cells and 61% ± 19% in SHPT cells. nih.gov This demonstrates the significant potency of cinacalcet in suppressing PTH secretion directly at the level of the parathyroid cell. nih.gov The effect of cinacalcet on PTH secretion in cultured cells was dependent on the presence of extracellular calcium; minimal influence was observed under conditions of low (<0.1 mmol/L) calcium. oup.com

Stimulation of Calcitonin Release from Cultured Thyroid C-cells

Cinacalcet has been shown to stimulate calcitonin secretion from thyroid C-cells, which also express the CaSR fda.govnih.gov. Studies using cultured rat medullary thyroid carcinoma 6-23 cells, a model for thyroid parafollicular C-cells, have demonstrated that cinacalcet can modulate calcitonin release nih.gov. In human TT thyroid C-cells, cinacalcet (2.0 µM) elevated calcitonin release approximately twofold relative to control in the presence of 1.5 mM extracellular calcium oup.comoup.com. This effect is mediated by CaSR activation and involves a Gq/11 signaling mechanism oup.comoup.com. The stimulation of calcitonin release by cinacalcet is considered a potential contributor to the hypocalcemic effects observed with the drug nih.govnih.gov.

Here is a summary of findings on cinacalcet's effect on calcitonin release:

| Cell Type | Extracellular Ca²⁺ Concentration | Cinacalcet Concentration | Effect on Calcitonin Release | Reference |

| Rat medullary thyroid carcinoma 6-23 cells | Varied | Modulated | Modulated | nih.gov |

| Human TT thyroid C-cells | 1.5 mM | 2.0 µM | ~2-fold increase | oup.comoup.com |

Effects on Intracellular Cytoplasmic Calcium Concentration in CaSR-Expressing Cells

Activation of the CaSR by agonists like extracellular calcium, L-amino acids, or calcimimetics such as cinacalcet leads to an increase in intracellular calcium concentration ([Ca²⁺]i) oup.comnih.gov. In HEK293 cells stably expressing the human CaSR, cinacalcet positively modulated CaSR-mediated [Ca²⁺]i mobilization oup.comnih.gov. Increased CaSR expression levels in these cells enhanced the [Ca²⁺]i response to cinacalcet, lowering the threshold concentration for initiating [Ca²⁺]i oscillations and increasing the proportion of responding cells oup.comnih.gov. Cinacalcet was found to be potent in stimulating [Ca²⁺]i mobilization in TT cells, with an EC50 of 503 ± 1.29 nM in the presence of 1.5 mM CaCl₂ plos.org.

The following table summarizes cinacalcet's effects on intracellular calcium:

| Cell Type | Condition | Effect on Intracellular Calcium | Reference |

| HEK293 cells stably expressing human CaSR | Elevated extracellular Ca²⁺, L-amino acids | Positive modulation | oup.comnih.gov |

| HEK293 cells with increased CaSR expression | Exposure to cinacalcet | Enhanced response, lower threshold | oup.comnih.gov |

| Human TT thyroid C-cells | 1.5 mM CaCl₂, increasing cinacalcet concentrations | Concentration-dependent increase | plos.org |

Correction of Biased Allosteric Modulation by Autoantibodies in In Vitro Systems

Research has shown that cinacalcet can correct biased allosteric modulation of the CaSR caused by autoantibodies in in vitro systems nih.govjci.orgjci.org. In a case of acquired hypocalciuric hypercalcemia (AHH) caused by CaSR autoantibodies that acted as biased allosteric modulators, cinacalcet was found to overcome the autoantibody effect in vitro nih.govjci.orgjci.org. These autoantibodies targeted the Venus flytrap domain of the CaSR and biased signaling towards certain pathways while inhibiting others, such as ERK1/2 phosphorylation nih.govresearchgate.net. Cinacalcet, which targets the transmembrane domain of the CaSR, was able to restore normal CaSR signaling, including increasing PI turnover and ERK1/2 phosphorylation, despite not inhibiting the binding of the autoantibodies nih.govjci.org. This suggests that cinacalcet can allosterically modulate the receptor in a way that counteracts the biased signaling induced by these autoantibodies nih.govresearchgate.net.

Key findings on correcting biased modulation by autoantibodies:

| Modulator | CaSR Target Site | Effect on CaSR Signaling (in presence of AHH autoantibodies) | Outcome | Reference |

| AHH Autoantibodies | Venus flytrap domain | Biased allosteric modulation (e.g., inhibiting ERK1/2) | Impaired normal CaSR function | nih.govresearchgate.net |

| Cinacalcet | Transmembrane domain | Overcomes biased modulation, increases PI turnover and ERK1/2 phosphorylation | Restores normal CaSR signaling in vitro | nih.govjci.org |

Non-CaSR Mediated Molecular Interactions

While the primary mechanism of action of cinacalcet is through the CaSR, studies have explored its potential interactions with other molecular targets.

Exploration of Interactions with Ion Channels and Transporters

In vitro studies have investigated cinacalcet's potential to interact with various ion channels and transporters fda.govnih.gov. A panel of protein-binding assays revealed that cinacalcet affected the binding of native ligands to several ion channels and transporters nih.gov. For instance, an in vitro cardiac ion channel study indicated that cinacalcet at a concentration of 500 ng/mL (1.27 µM) significantly blocked KATP channels by 96% fda.gov. It also showed blocking effects (20-50%) on Kv4.3, Kv1.5, and hcNa channels at this concentration fda.gov. The clinical relevance of these interactions at concentrations achievable in vivo is not fully established, but they suggest a potential for effects on these secondary targets medicines.org.uk. Cinacalcet has also been shown to inhibit apical membrane Cl⁻ and basolateral membrane K⁺ conductance in intestinal cells, indirectly inhibiting CFTR-mediated Cl⁻ secretion following CaSR activation nih.gov.

Data on interactions with ion channels:

| Ion Channel/Transporter | Effect of Cinacalcet (at 1.27 µM unless specified) | Magnitude of Effect | Reference |

| KATP channels | Blockage | 96% | fda.gov |

| Kv4.3 channels | Blockage | 20-50% | fda.gov |

| Kv1.5 channels | Blockage | 20-50% | fda.gov |

| hcNa channels | Blockage | 20-50% | fda.gov |

| Serotonin (B10506) transporter | Inhibition (IC50 7-fold greater than CaSR EC50) | Lower affinity | medicines.org.uk |

| KATP channels | Inhibition (IC50 12-fold greater than CaSR EC50) | Lower affinity | medicines.org.uk |

| Apical membrane Cl⁻ conductance (intestinal cells) | Inhibition | Significant | nih.gov |

| Basolateral membrane K⁺ conductance (intestinal cells) | Inhibition | Significant | nih.gov |

| CFTR (intestinal cells) | Indirect inhibition | Significant | nih.gov |

Analysis of Neurotransmitter Receptor Binding (e.g., mu-opiate, 5-hydroxytryptamine1A, haloperidol-sensitive sigma sites, Na+ channel, dopamine (B1211576) D3, noradrenaline transporter)

As part of a broad screening approach to understand cinacalcet's effects, its binding to various neurotransmitter receptors has been analyzed nih.gov. While cinacalcet primarily targets the CaSR, studies have included assessments of its potential to interact with receptors such as mu-opiate, 5-hydroxytryptamine1A (5-HT1A), haloperidol-sensitive sigma sites, dopamine D3, and the noradrenaline transporter nih.govnih.govnih.govfrontiersin.orgmdpi.com. A panel of 77 protein-binding assays was used to explore these interactions nih.gov. While some interactions were detected, the affinity and potential physiological relevance of these bindings compared to its action on the CaSR are important considerations nih.govmedicines.org.uk. For instance, IC50 values for the serotonin transporter and KATP channels were found to be significantly higher than the EC50 for the CaSR under the same experimental conditions, suggesting lower affinity for these targets medicines.org.uk.

Modulation of Intracellular Signaling Pathways (e.g., PKCδ/ERK/P65)

Beyond the classical CaSR-mediated signaling pathways involving Gq/11 and Gi/o proteins, research has indicated that cinacalcet can modulate other intracellular signaling cascades nih.govnih.govresearchgate.net. A study investigating the effects of cinacalcet in a model of colitis found that it inhibited the activation of NF-κB and reduced the production of inflammatory cytokines by suppressing the PKCδ/ERK/P65 signaling pathway nih.govresearchgate.netnih.gov. This effect was mediated through targeting the neurokinin-1 receptor (NK1R), suggesting a non-CaSR-mediated mechanism in this context nih.govresearchgate.net. Cinacalcet was shown to prevent the translocation of P65 and inhibit the production of inflammatory cytokines like TNFα, IL-1β, and IL-6 via this pathway nih.govresearchgate.net. The inhibition of IL-6 production was found to be dependent on PKCδ/ERK/P65 signaling, while the inhibition of IL-1β was partially dependent on this pathway nih.gov.

Summary of signaling pathway modulation:

| Pathway Modulated | Target Involved (if identified) | Effect of Cinacalcet | Downstream Effects (e.g., cytokine production) | Reference |

| PKCδ/ERK/P65 | Neurokinin-1 receptor (NK1R) | Suppression | Inhibition of NF-κB activation, reduced TNFα, IL-1β, and IL-6 production | nih.govresearchgate.netnih.gov |

| NF-κB P65 translocation | Downstream of PKCδ/ERK/P65 | Suppression | Reduced inflammatory cytokine production | nih.govresearchgate.net |

Identification of Additional Molecular Targets (e.g., Neurokinin-1 Receptor (NK1R))

While the calcium-sensing receptor (CaSR) is the primary and well-characterized target of cinacalcet, investigations have identified other potential molecular interactions. Studies utilizing bioinformatics approaches for target prediction have suggested additional binding partners. One such identified target is the Neurokinin-1 Receptor (NK1R) frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.org.

Research, particularly in the context of inflammatory processes, has provided detailed findings regarding the interaction between cinacalcet and NK1R. A study focusing on dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice demonstrated that cinacalcet targets NK1R frontiersin.orgresearchgate.netnih.govnih.gov. Binding between cinacalcet and NK1R was experimentally confirmed using a drug affinity responsive target stability (DARTs) assay frontiersin.orgresearchgate.netnih.govnih.gov.

Further mechanistic studies revealed that cinacalcet's targeting of NK1R leads to the inhibition of the PKCδ/ERK/P65 signaling pathway frontiersin.orgresearchgate.netnih.govnih.gov. This inhibition, in turn, suppresses the translocation of the P65 subunit of NF-κB frontiersin.orgresearchgate.net. The NF-κB pathway plays a crucial role in regulating the immune system, and its activation is linked to various inflammatory diseases frontiersin.orgnih.gov. By inhibiting NF-κB activation via the NK1R-mediated pathway, cinacalcet was shown to reduce the production of key inflammatory cytokines frontiersin.orgresearchgate.netnih.govnih.gov.

In vitro studies using macrophage cell lines (RAW264.7) and primary macrophages demonstrated that cinacalcet suppressed the production of inflammatory cytokines such as TNFα, IL-1β, and IL-6 frontiersin.orgresearchgate.netnih.govnih.gov. This effect was also observed in vivo, where cinacalcet reduced the levels of these cytokines in the colon and sera of mice with DSS-induced colitis frontiersin.orgresearchgate.netnih.govnih.gov.

Interestingly, while cinacalcet is a CaSR agonist, blocking CaSR did not fully account for the observed reduction in inflammatory cytokine production, particularly IL-6, suggesting that cinacalcet was targeting a different molecule, identified as NK1R frontiersin.orgnih.gov. Although blocking CaSR partially affected IL-1β production, potentially due to CaSR's ability to activate NLRP3 (a regulator of IL-1β secretion), cinacalcet further reduced IL-1β production, reinforcing the role of an alternative target like NK1R in mediating these anti-inflammatory effects frontiersin.orgnih.gov.

The research findings indicate that cinacalcet's interaction with NK1R and the subsequent inhibition of the PKCδ/ERK/P65 signaling pathway contribute to its anti-inflammatory properties, suggesting a potential for repurposing cinacalcet for inflammatory diseases frontiersin.orgresearchgate.netnih.govnih.gov.

Summary of Research Findings on Cytokine Production Inhibition by Cinacalcet:

| Cell Type | Stimulus | Cinacalcet Concentration | Effect on TNFα Production | Effect on IL-1β Production | Effect on IL-6 Production | Reference |

| RAW264.7 cells | TNFα | 0.1, 1, 5 μM | Not specified in snippets | Reduced | Reduced | frontiersin.orgresearchgate.netnih.gov |

| Bone marrow-derived macrophages (BMDMs) | TNFα | 0.1, 1, 5 μM | Not specified in snippets | Reduced | Reduced | frontiersin.orgresearchgate.netnih.gov |

| Colon and sera of mice with DSS-induced colitis | N/A | N/A | Reduced | Reduced | Reduced | frontiersin.orgresearchgate.netnih.gov |

Beyond NK1R, preliminary pan-target screening has hinted at the potential for cinacalcet to interact with a variety of other neuronal GPCRs, ion channels, and transporters, although the physiological relevance of many of these interactions is not yet well-defined researchgate.net. It has also been noted that cinacalcet shares some molecular targets with antipsychotic drugs researchgate.net.

Preclinical Pharmacodynamics and Pathophysiological Modulation

Effects on Parathyroid Gland Physiology in Animal Models

S-Cinaclet, a calcimimetic agent, has been extensively studied in preclinical animal models to elucidate its effects on parathyroid gland physiology, particularly in the context of secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD). These studies have demonstrated the compound's ability to modulate key pathological changes in the parathyroid glands, including cellular proliferation, gland size, and the reversal of established hyperplasia.

Regulation of Parathyroid Cell Proliferation and Hyperplasia (e.g., in 5/6 Nephrectomized Rat Models)

In animal models of CKD, such as the 5/6 nephrectomized (Nx) rat, S-Cinaclet has been shown to effectively regulate parathyroid cell proliferation and prevent the development of hyperplasia. Administration of S-Cinaclet to these uremic rat models leads to a significant reduction in the number of proliferating parathyroid cells. This anti-proliferative effect is a key mechanism by which S-Cinaclet mitigates the progression of SHPT.

Research has demonstrated that treatment with S-Cinaclet significantly decreases the number of proliferating cell nuclear antigen (PCNA)-positive cells within the parathyroid glands of 5/6 Nx rats compared to vehicle-treated controls. nih.gov For instance, one study found that administration of S-Cinaclet for five weeks to 5/6 Nx rats, starting six weeks after surgery, resulted in a significant reduction in parathyroid hyperplasia, with 41 ± 8 PCNA-positive cells/mm² in the treated group compared to 83 ± 8 PCNA-positive cells/mm² in the vehicle-treated group. nih.gov Another study using the Ki-67 proliferation marker also showed that S-Cinaclet treatment resulted in a marked inhibition of parathyroid proliferation in rats with SHPT. mdpi.com This evidence supports the role of the calcium-sensing receptor (CaSR), the target of S-Cinaclet, in regulating parathyroid cell growth. nih.gov

Influence on Parathyroid Glandular Volume and Weight in Animal Models

Consistent with its anti-proliferative effects, S-Cinaclet has been shown to reduce parathyroid gland volume and weight in animal models of SHPT. The unchecked proliferation of parathyroid cells in SHPT leads to a progressive increase in the size and weight of the glands. S-Cinaclet treatment effectively curtails this glandular enlargement.

Studies in 5/6 nephrectomized rats have demonstrated that daily administration of S-Cinaclet leads to a significant decrease in parathyroid gland weight compared to vehicle-treated uremic rats. nih.gov In one such study, S-Cinaclet administered for five weeks resulted in a parathyroid gland weight of 0.396 ± 0.031 mg in the treated group, which was significantly lower than the 0.566 ± 0.038 mg observed in the vehicle-treated group. nih.gov This reduction in gland size is a direct consequence of the inhibition of cellular proliferation.

Reversal of Established Parathyroid Hyperplasia in Animal Models

A significant finding from preclinical research is the ability of S-Cinaclet to not only prevent the development of parathyroid hyperplasia but also to induce the regression of established hyperplasia. This suggests that S-Cinaclet can mediate a reversal of the pathological changes in the parathyroid gland that have already occurred due to SHPT.

In studies where S-Cinaclet treatment was initiated in 5/6 nephrectomized rats with pre-existing parathyroid hyperplasia, the compound was effective in mediating the regression of this condition. nih.gov The administration of S-Cinaclet in these models led to a decrease in parathyroid gland size, indicating a reversal of the hyperplastic state. This effect is thought to be mediated, at least in part, by an increase in the expression of the cyclin-dependent kinase inhibitor p21, which plays a role in controlling cell cycle progression.

Bone Metabolism in Animal Models

Secondary hyperparathyroidism is a major contributor to the development of renal osteodystrophy, a condition characterized by abnormal bone turnover and mineralization. Preclinical studies in animal models have investigated the effects of S-Cinaclet on bone metabolism, focusing on its potential to ameliorate the skeletal complications of CKD.

Investigation of Effects on Bone Turnover

S-Cinaclet has been shown to suppress the high bone turnover characteristic of SHPT in animal models. By lowering parathyroid hormone (PTH) levels, S-Cinaclet indirectly modulates the activity of bone cells, leading to a more balanced state of bone remodeling.

| Bone Turnover Marker | Effect of S-Cinaclet | Indication | Reference |

|---|---|---|---|

| Procollagen type I amino-terminal propeptide (P1NP) | Increase | Bone Formation | nih.gov |

| Tartrate-resistant acid phosphatase isoform 5b (TRACP-5b) | Decrease | Bone Resorption | nih.gov |

Assessment of Bone Fibrosis Reduction

Bone marrow fibrosis is a common feature of renal osteodystrophy, contributing to skeletal fragility. Preclinical evidence suggests that S-Cinaclet can reduce the extent of bone fibrosis in animal models of CKD.

In a study on nephrectomized rats, treatment with S-Cinaclet was shown to reduce bone fibrosis. nih.gov This effect is likely a downstream consequence of the reduction in PTH levels, as PTH is known to stimulate the proliferation of fibroblasts in the bone marrow. By controlling the hyperparathyroid state, S-Cinaclet helps to mitigate the fibrotic changes in the bone microenvironment.

Impact on Cortical Porosity and Bone Mineral Density (BMD)

Preclinical studies in rodent models of chronic kidney disease (CKD) have demonstrated the effects of cinacalcet (B1662232) on bone health. In a rat model of CKD with secondary hyperparathyroidism, treatment with a calcimimetic agent led to an increase in cortical bone mineral density. nih.gov Another study in CKD mice found that cinacalcet significantly reduced cortical porosity in the femoral bones. mdpi.com Furthermore, in a rat model of CKD induced by adenine and a high phosphorus diet, cinacalcet treatment attenuated the bone loss observed in the diseased animals. nih.gov These findings suggest a potential role for calcimimetics in improving bone structure in the context of secondary hyperparathyroidism. One study in nephrectomized rats showed that cinacalcet suppressed bone turnover, reduced cortical porosity, and increased cortical BMD. fda.gov

Systemic Mineral Homeostasis in Preclinical Models

Cinacalcet has been shown to be a potent suppressor of parathyroid hormone (PTH) secretion in preclinical models. In vivo studies in rats demonstrated that cinacalcet suppressed serum PTH in a dose-dependent manner. nih.gov In a rat model of secondary hyperparathyroidism, daily oral administration of cinacalcet resulted in decreased serum PTH levels compared to vehicle-treated controls. nih.gov Similarly, in rats with aldosteronism-induced secondary hyperparathyroidism, cinacalcet treatment attenuated the rise in plasma PTH. nih.govresearchgate.net The S-enantiomer of cinacalcet was found to be at least 75-fold less active in these assay systems. nih.gov

| Animal Model | Cinacalcet Effect | Reference |

|---|---|---|

| Normal and Hyperparathyroid Rats | Dose-dependent suppression of serum PTH | nih.govfda.gov |

| Rat Model of Secondary HPT | Decreased serum PTH levels | nih.gov |

| Rats with Aldosteronism | Attenuated the rise in plasma PTH | nih.govresearchgate.net |

In conjunction with its PTH-lowering effects, cinacalcet also modulates serum calcium levels. In vivo studies in rats showed that cinacalcet administration led to a dose-dependent decrease in blood-ionized calcium levels. nih.gov In a rat model of secondary hyperparathyroidism, cinacalcet-treated animals exhibited a decrease in blood ionized calcium levels compared to controls. nih.gov In parathyroidectomized rats, cinacalcet was also able to reduce blood ionized calcium, an effect attributed to the activation of calcium-sensing receptor (CaR)-mediated thyroid calcitonin secretion. fda.gov

The effects of cinacalcet on serum phosphorus in preclinical models have also been investigated. While the primary effect is on PTH and calcium, some studies have noted changes in phosphorus levels. However, detailed preclinical data specifically on S-Cinaclet's effect on serum phosphorus is limited in the provided search results.

Organ-Specific Responses Beyond the Parathyroid Gland

Cinacalcet's mechanism of action involves the calcium-sensing receptor (CaR), which is also expressed on thyroid C-cells. fda.govnih.gov In preclinical studies, cinacalcet has been shown to stimulate calcitonin secretion from these cells. In vitro studies using rat medullary thyroid carcinoma cells, which express the CaR, demonstrated that cinacalcet produced a concentration-dependent increase in calcitonin secretion. nih.gov In vivo studies in rats further confirmed this, showing that cinacalcet increased serum calcitonin levels in a dose-dependent manner. nih.govfda.gov It was noted that cinacalcet was approximately 30-fold more potent at lowering serum PTH levels than it was at increasing serum calcitonin levels. nih.gov

| Model System | Observed Effect of Cinacalcet | Reference |

|---|---|---|

| Rat Medullary Thyroid Carcinoma Cells (in vitro) | Concentration-dependent increase in calcitonin secretion | nih.gov |

| Intact Rats (in vivo) | Dose-dependent increase in serum calcitonin | nih.govfda.gov |

Research on Vascular Calcification in Preclinical Disease Models

Preclinical research using various animal models has demonstrated the potential of S-Cinaclet and other calcimimetics to mitigate vascular calcification, a common and serious complication associated with chronic kidney disease (CKD). These studies suggest that the mechanism of action is likely twofold: an indirect effect through the systemic reduction of parathyroid hormone (PTH), calcium, and phosphorus, and a potential direct effect on the vascular tissue itself. nih.govnih.gov

In a rat model designed to mimic a pro-calcifying uremic environment (induced by nephrectomy and a high phosphorus diet), treatment with Cinacalcet was shown to inhibit calcification of the aortic artery and aortic valve. nih.gov Similarly, studies using the calcimimetic R-568 in uremic apolipoprotein E-deficient (apoE-/-) mice, a model for atherosclerosis, demonstrated that the compound delayed the progression of aortic calcification. nih.gov This beneficial effect is hypothesized to occur through both systemic mineral control and direct local actions, potentially via the activation of the Calcium-Sensing Receptor (CaSR) present in vascular endothelial and smooth muscle cells. nih.gov

Further research in uremic rat models showed that another calcimimetic, AMG 641, led to a reduction in soft tissue calcification and aortic mineralization. nih.gov This effect was associated with increased urinary excretion of calcium and phosphate, resulting in lower serum levels of these minerals. nih.gov High-dose Cinacalcet therapy has also been observed to decrease calcium deposits within the arterial media layer. nih.gov

| Animal Model | Compound | Key Findings on Vascular Calcification | Reference |

|---|---|---|---|

| Nephrectomized rats on high phosphorus diet | Cinacalcet | Inhibited aortic arterial and aortic valve calcification. | nih.gov |

| Uremic apoE-/- mice | R-568 (calcimimetic) | Delayed the progression of aortic calcification. | nih.gov |

| Uremic rats | AMG 641 (calcimimetic) | Reduced soft tissue calcification and aortic mineralization. | nih.gov |

Myocardial Cell Responses (e.g., Brain Natriuretic Peptide (BNP) mRNA Expression)

Preclinical evidence suggests that S-Cinaclet may influence myocardial cell responses in the context of cardiometabolic disease. A study investigating the effects of Cinacalcet on cardiac remodeling in a type 2 diabetic rat model of diabetic cardiomyopathy found that the compound could alleviate cardiac dysfunction. nih.gov

In this model, rats with type 2 diabetes exhibited significant cardiac remodeling, including massive fibrosis. nih.gov This pathological change was accompanied by an up-regulation of cardiac atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). nih.gov Following four weeks of treatment with Cinacalcet, the study observed a significant alleviation of this cardiac remodeling and dysfunction. nih.gov These findings suggest a potential role for S-Cinaclet in modulating the pathophysiological responses of myocardial cells, including the expression of key cardiac biomarkers like BNP, in disease states such as diabetic cardiomyopathy. nih.gov

Chronopharmacology and Diurnal Rhythmicity Research

Impact of Administration Timing on CaSR Gene Expression and Cellular Pathways in Animal Models

Research into the chronopharmacology of S-Cinaclet has revealed that the expression of its molecular target, the Calcium-Sensing Receptor (CaSR), follows a significant diurnal rhythm in the parathyroid glands of animal models with secondary hyperparathyroidism (sHPT). plos.orgdntb.gov.ua In a study using a rat model of sHPT, the expression of the Casr gene was found to be rhythmic over a 24-hour period, with a statistically significant peak during the inactive (light) period and a decrease during the active (dark) period. plos.orgplos.org

This finding prompted investigations into whether timing the administration of Cinacalcet to coincide with the peak expression of its target could enhance its therapeutic effects. plos.org Transcriptomic analysis of the parathyroid glands from these rat models revealed that administering Cinacalcet during the early inactive phase (chronotherapy) led to significant changes in gene expression compared to administration during the active phase (conventional therapy). plos.org Specifically, the chronotherapy approach resulted in the downregulation of 67 genes and the upregulation of 23 genes, with no significant changes observed in the conventionally treated group. plos.org The downregulated genes were primarily involved in mitotic nuclear division, while upregulated pathways included those related to energy metabolism, such as oxidative phosphorylation and the TCA cycle. plos.orgplos.orgnih.gov

Optimization of Anti-Proliferative Effects via Chronotherapy in Animal Models

The diurnal rhythm of Casr gene expression has a direct impact on the anti-proliferative efficacy of S-Cinaclet in preclinical models of sHPT. plos.org Studies have demonstrated that the timing of Cinacalcet administration markedly influences its ability to inhibit the proliferation of parathyroid gland cells. dntb.gov.uanih.gov

In a rat model of sHPT, which is characterized by a significant increase in parathyroid cell proliferation, the effect of Cinacalcet was compared between two groups: one receiving the compound timed to the peak of Casr expression (chronotherapy: Cina1) and another receiving it at a conventional time (Cina2). plos.orgdntb.gov.ua Treatment based on chronotherapy resulted in a marked inhibition of parathyroid proliferation, as measured by the Ki-67 proliferation index. dntb.gov.uanih.gov In contrast, conventional Cinacalcet treatment did not significantly reduce the Ki-67 index compared to untreated rats with sHPT. plos.orgdntb.gov.ua The anti-proliferative effect of the chronotherapy approach was significantly greater than that of the conventional timing. dntb.gov.uanih.gov

| Treatment Group | Description | Parathyroid Proliferation (Ki-67 Index %) | Statistical Significance (vs. Conventional) |

|---|---|---|---|

| Chronotherapy (Cina1) | Cinacalcet administered prior to acrophase of Casr expression (inactive phase) | 0.92 ± 0.14 | p = 0.006 |

| Conventional (Cina2) | Cinacalcet administered early in the active phase | 2.46 ± 0.37 | N/A |

Pharmacokinetic Characterization in Preclinical Models

Absorption and Distribution Studies

Following oral administration, Cinacalcet (B1662232) is well absorbed in animal models. nih.govfda.gov Studies in rats showed wide distribution of cinacalcet-derived radioactivity into most tissues, without marked gender-related differences. nih.gov

Cinacalcet demonstrates extensive distribution within the body, as indicated by a high apparent volume of distribution. In both animals and humans, the volume of distribution is approximately 1000 L. nih.govnih.govhres.camedsafe.govt.nzhres.caeuropa.eueuropa.euformulationdiary.comeuropa.euhres.casteadfast.co.incbg-meb.nleuropa.eueuropa.eu Studies in rats examining the distribution of radioactivity representing parent drug or metabolites showed widespread presence across numerous tissues. fda.gov Tissues such as the liver, Harderian gland, kidney, adrenal, and lung exhibited plasma:tissue ratios exceeding 1 in rats. fda.gov

Table 1: Apparent Volume of Distribution

| Species (Preclinical and Clinical) | Apparent Volume of Distribution (L) |

| Animals and Humans | ~1000 |

Cinacalcet exhibits high binding to plasma proteins. In both human and animal studies, the plasma protein binding is approximately 93% to 97%. nih.govnih.govhres.camedsafe.govt.nzhres.caeuropa.eueuropa.euformulationdiary.comeuropa.euhres.casteadfast.co.incbg-meb.nleuropa.eueuropa.eu The ratio of blood cinacalcet concentration to plasma cinacalcet concentration is reported as 0.8 at a blood concentration of 10 ng/mL. nih.govformulationdiary.com Protein binding of cinacalcet was not significantly affected by impaired hepatic function in studies. europa.eueuropa.eu

Table 2: Plasma Protein Binding

| Species (Preclinical and Clinical) | Plasma Protein Binding (%) |

| Animals and Humans | 93 - 97 |

Preclinical data suggest that Cinacalcet is capable of crossing the blood-brain barrier (BBB). fda.gov While one study on a different calcium-sensing receptor agonist (etelcalcetide) noted minimal brain penetration in animals, preclinical data specifically for Cinacalcet indicate BBB penetration. fda.govfda.govscholaris.ca

Metabolism and Biotransformation Pathways

Cinacalcet undergoes extensive metabolism, primarily in the liver. nih.govfda.gov The metabolic profile observed in preclinical animal models is qualitatively similar to that in humans. nih.govresearchgate.netmolaid.comresearchgate.net

Multiple cytochrome P450 (CYP) enzymes are involved in the metabolism of Cinacalcet. The primary enzymes identified in both preclinical in vitro studies and clinical data are CYP3A4, CYP2D6, and CYP1A2. nih.govfda.govnih.govhres.camedsafe.govt.nzhres.caeuropa.eueuropa.euformulationdiary.comeuropa.euhres.casteadfast.co.incbg-meb.nleuropa.eueuropa.eumolaid.comamegroups.orgbiocon.comresearchgate.nethres.caresearchgate.netnih.gov In vitro studies indicate that CYP1A2 and CYP3A4 are the predominant enzymes responsible for Cinacalcet metabolism. researchgate.net Cinacalcet is also noted as a potent inhibitor of CYP2D6 in vitro. nih.govmedsafe.govt.nzeuropa.eueuropa.eucbg-meb.nlmolaid.comamegroups.orgresearchgate.netresearchgate.net

Table 3: Primary Cytochrome P450 Enzymes Involved in Metabolism

| Enzyme | Role in Cinacalcet Metabolism |

| CYP3A4 | Primary metabolizing enzyme |

| CYP2D6 | Metabolizing enzyme, Potent inhibitor |

| CYP1A2 | Primary metabolizing enzyme |

A major metabolic pathway for Cinacalcet is oxidative N-dealkylation. nih.govnih.govformulationdiary.comsteadfast.co.inmolaid.combiocon.com This process generates metabolites including hydrocinnamic acid and hydroxy-hydrocinnamic acid. nih.govnih.govformulationdiary.comsteadfast.co.inmolaid.combiocon.com These carboxylic acid derivatives are subsequently metabolized further through processes like β-oxidation and glycine (B1666218) conjugation. nih.govnih.govformulationdiary.comsteadfast.co.inmolaid.combiocon.com The oxidative N-dealkylation also produces metabolites containing the naphthalene (B1677914) ring. nih.govformulationdiary.comsteadfast.co.inmolaid.combiocon.com Another significant metabolic route involves the oxidation of the naphthalene ring to form dihydrodiols, which are then conjugated with glucuronic acid. nih.govformulationdiary.comsteadfast.co.inmolaid.combiocon.com The major circulating metabolites, including the cinnamic acid derivatives and glucuronidated dihydrodiols, are present at concentrations exceeding that of the parent drug. nih.govnih.govformulationdiary.comsteadfast.co.inbiocon.com Hydrocinnamic acid metabolites and glucuronide conjugates have shown minimal or no calcimimetic activity in in vitro assays. nih.govnih.govformulationdiary.combiocon.com

Table 4: Key Oxidative N-Dealkylation Metabolites

| Metabolite | Pathway | Further Metabolism | Calcimimetic Activity |

| Hydrocinnamic acid | Oxidative N-Dealkylation | β-oxidation, Glycine conjugation | Minimal or none |

| Hydroxy-hydrocinnamic acid | Oxidative N-Dealkylation | β-oxidation, Glycine conjugation | Minimal or none |

| Naphthalene ring metabolites | Oxidative N-Dealkylation | - | - |

| Dihydrodiols | Oxidation of naphthalene ring | Glucuronic acid conjugation | Minimal or none (as conjugates) |

Naphthalene Ring Oxidation and Glucuronidation Pathways

S-Cinaclet undergoes extensive metabolism primarily through oxidative and conjugative pathways. A key metabolic route involves the oxidation of the naphthalene ring, leading to the formation of dihydrodiols pharmainfo.inwikipedia.orgmims.com. These oxidative metabolites are subsequently conjugated, notably through glucuronidation pharmainfo.inwikipedia.orgmims.com.

The metabolism of S-Cinaclet is mediated by multiple cytochrome P450 (CYP) enzymes. The primary enzymes identified as contributing to this process include CYP3A4, CYP2D6, and CYP1A2 pharmainfo.inwikipedia.org. Following oxidation, the resulting metabolites are conjugated, with glucuronidation being a significant pathway for elimination pharmainfo.inwikipedia.orgmims.com.

Assessment of Calcimimetic Activity of Major Circulating Metabolites

Studies in preclinical models and humans have indicated that the major circulating metabolites of S-Cinaclet are largely inactive. Specifically, metabolites such as hydrocinnamic acid derivatives and glucuronide conjugates have demonstrated minimal or no calcimimetic activity pharmainfo.in. In a cell-based assay, glucuronide conjugates formed after oxidation exhibited a potency approximately 0.003 times that of the parent compound, S-Cinaclet. The plasma radioactivity in both animal models and humans after administration of radiolabeled S-Cinaclet was primarily attributed to carboxylic acid metabolites and dihydrodiol glucuronides, with less than 1% accounting for the unchanged parent drug mims.com.

Excretion Routes and Metabolite Clearance

S-Cinaclet and its metabolites are primarily eliminated from the body through both renal (urinary) and fecal excretion routes in preclinical animal models and humans wikipedia.orgmims.com.

Renal and Fecal Excretion of Metabolites

In preclinical animal models and humans, the prevalent route of elimination for S-Cinaclet-derived radioactivity is renal excretion of metabolites. Following administration of a radiolabeled dose, approximately 80% of the dose was recovered in the urine, while about 15% was found in the feces. Unchanged S-Cinaclet is typically not detected in the urine in humans, primarily due to its low concentration, accounting for less than 1% of the circulating radioactivity mims.com.

Secretion into Milk in Lactating Animal Models

Studies conducted in lactating rats have shown that S-Cinaclet is excreted into milk. These studies have reported a high milk to plasma ratio for the compound. While excretion into milk has been observed in preclinical animal models, it is not known whether S-Cinaclet is excreted in human milk.

Excretion Summary in Preclinical Models and Humans

| Excretion Route | Approximate Percentage of Dose | Primary Form Excreted | Species Studied |

| Urine | ~80% | Metabolites (e.g., glycine conjugates, glucuronide conjugates) | Humans, Mice, Rats, Monkeys wikipedia.orgmims.com |

| Feces | ~15% | Metabolites (e.g., glucuronide conjugates) | Humans, Mice, Rats, Monkeys wikipedia.orgmims.com |

| Milk | High milk to plasma ratio | Parent drug and related compounds | Lactating Rats |

Note: The excretion data primarily reflects the elimination of total radioactivity after administration of radiolabeled S-Cinaclet, representing both the parent drug and its metabolites.

Advanced Research Methodologies and Emerging Fields

In Vitro and Ex Vivo Experimental Systems

In vitro and ex vivo studies are fundamental to dissecting the cellular and molecular interactions of S-Cinaclet. These systems allow for controlled environments to analyze the compound's direct effects on CaSR and downstream signaling cascades, as well as to explore potential off-target interactions.

Cell Culture Models for Receptor and Signaling Pathway Analysis

Cell culture models are extensively used to investigate the interaction of S-Cinaclet with the CaSR and its subsequent impact on cellular signaling. Various cell types expressing the CaSR are employed, including primary cultured parathyroid cells and established cell lines derived from different tissues where CaSR is present.

Studies using parathyroid cells have demonstrated that calcimimetics like cinacalcet (B1662232) (containing the active S-enantiomer) can restore sensitivity in cells expressing mutated or deactivated CaSRs, highlighting a mechanism by which these compounds may overcome receptor dysfunction frontiersin.org. Cinacalcet has been shown to increase the sensitivity of the parathyroid CaSR to extracellular calcium, thereby suppressing the secretion of parathyroid hormone (PTH) fda.govpmda.go.jppharmainfo.ineuropa.eu. This modulation of the CaSR leads to the inhibition of PTH secretion from parathyroid cells fda.gov.

Beyond parathyroid cells, CaSR is expressed in various other tissues, including the kidney, gastrointestinal tract, thyroid, central nervous system, pancreatic islets, adrenal gland, thymus, testis, bone, and bone marrow fda.gov. Cell lines derived from these tissues are utilized to study the diverse roles of CaSR and the effects of its modulation by S-Cinaclet. For instance, studies using human colonic T84 cells, an intestinal epithelial cell line expressing CaSR, have shown that cinacalcet activates CaSR and inhibits forskolin-induced chloride secretion by over 80% jci.orgnih.gov. This effect involves the activation of downstream phospholipase C (PLC) and phosphodiesterases (PDEs), leading to reduced cyclic adenosine (B11128) monophosphate (cAMP) levels jci.org.

MDCK cells, a kidney cell line, have also been used to demonstrate that cinacalcet treatment reduces cAMP-induced chloride secretion and inhibits CFTR activity, suggesting a potential mechanism for its effects on fluid transport nih.gov. In isolated mouse juxtaglomerular (JG) cells, cinacalcet has been shown to significantly decrease cAMP formation and renin release, indicating a role for CaSR in regulating renin secretion ahajournals.org.

Furthermore, research in neuroblastoma cell lines has explored the effects of cinacalcet on cell growth and differentiation. Acute exposure to cinacalcet induced endoplasmic reticulum stress coupled to apoptosis in CaSR-positive, MYCN-amplified cells oncotarget.com. Sustained exposure led to morphological signs and expression patterns consistent with differentiation induction and cell cycle exit in surviving CaSR-positive cells oncotarget.com. These studies reveal the complex and cell-type specific signaling pathways modulated by S-Cinaclet via the CaSR, which can involve coupling to various G proteins, including Gαq/11 and Gαi/o, and influencing downstream effectors like PLC, IP3, intracellular calcium, and MAPK signaling cascades jci.orgahajournals.orgoup.comnih.gov.

High-Throughput Screening Approaches for Off-Target Interactions

While the primary target of S-Cinaclet is the CaSR, investigating potential off-target interactions is crucial for understanding its full pharmacological profile and potential side effects. High-throughput screening (HTS) approaches are employed to assess the compound's activity against a broad range of proteins and receptors.

One study investigating the mechanism of action of cinacalcet utilized a broad approach by testing the compound in a panel of 77 protein-binding assays nih.govnih.gov. This screening revealed that cinacalcet interacted with several channels, transporters, and neurotransmitter receptors nih.govnih.gov. Some of these interactions were suggested to potentially impact calcium homeostasis and involve targets in the brain and heart nih.govnih.gov. Although the clinical relevance of these in vitro findings requires further investigation, such HTS panels provide valuable data on the selectivity profile of S-Cinaclet and can help identify potential pathways or systems that might be influenced beyond the intended CaSR modulation.

The application of HTS is a general strategy in drug discovery and characterization to identify compounds that interact with specific targets or to screen known compounds for unanticipated interactions escholarship.orgresearchgate.netbiorxiv.org. While detailed public data on comprehensive off-target screening panels specifically for S-Cinaclet is not extensively available in the provided search results, the principle involves testing the compound's binding or activity against a large library of potential targets, such as receptors, enzymes, and ion channels.

In Vivo Animal Model Development and Application

In vivo animal models, particularly rodent models, are indispensable for studying the systemic effects of S-Cinaclet, its pharmacodynamics, and its impact on complex physiological processes relevant to mineral and bone disorders. These models allow researchers to investigate the compound's efficacy in a living system and to explore its effects on organ function and disease progression.

Utilization of Rodent Models for Mineral and Bone Disorders (e.g., 5/6 Nephrectomy)

Rodent models, especially rats and mice, are widely used to study mineral and bone disorders, particularly those associated with chronic kidney disease (CKD) and secondary hyperparathyroidism (SHPT). The 5/6 nephrectomy (5/6 Nx) model in rats is a well-established experimental model that mimics the progressive loss of kidney function seen in human CKD, leading to disturbances in mineral metabolism and the development of SHPT fda.govpmda.go.jpnih.govnih.govmedsafe.govt.nznih.govhres.canih.govamegroups.orgmednexus.org.

In the 5/6 Nx rat model, cinacalcet treatment has been shown to reduce elevated PTH levels and attenuate parathyroid gland hyperplasia, demonstrating its effectiveness in preventing or managing SHPT pmda.go.jpmedsafe.govt.nzhres.ca. Studies in this model have also investigated the effects of cinacalcet on serum calcium and phosphorus levels. For example, one study in 5/6 Nx rats treated with oral cinacalcet (10 mg/kg daily) observed a significant time-dependent decrease in serum calcium, reaching a nadir at 8 hours post-dosing, and a significant increase in serum phosphorus levels nih.govnih.gov. After 12 or 13 days of treatment, PTH levels decreased by over 45% to levels comparable to non-uremic rats nih.govnih.gov.

| Parameter | Baseline (5/6 Nx) | Cinacalcet Treatment (Day 12/13) | Change vs. Baseline | Reference |

| Plasma PTH | Elevated | Decreased (>45%) | Significant Decrease | nih.govnih.gov |

| Serum Calcium | Elevated | Decreased (time-dependent) | Significant Decrease | nih.govnih.gov |

| Serum Phosphorus | Elevated | Increased (18%) | Significant Increase | nih.govnih.gov |

Note: Baseline PTH and Calcium levels are described as elevated in the 5/6 Nx model compared to normal animals (~150 pg/mL for PTH) nih.gov. Specific baseline numerical values for PTH and Calcium at Day 0 in the cited study nih.govnih.gov are not explicitly provided in the snippets.

Beyond its effects on PTH and mineral levels, the 5/6 Nx model has been used to assess the impact of cinacalcet on bone health and vascular calcification, common complications of CKD-MBD. Cinacalcet has been shown to suppress bone turnover, reduce bone fibrosis and cortical porosity, and increase cortical bone mineral density (BMD) and toughness in Nx rats fda.gov. It has also been demonstrated to suppress calcification of the aorta and heart in uremic rats, suggesting a protective effect against vascular calcification nih.gov. These beneficial effects on bone and vasculature are likely mediated, at least in part, by the reduction in serum PTH levels fda.govnih.gov.

The adenine-induced CKD model in rats, often combined with a high phosphorus diet, is another rodent model used to study SHPT and associated bone abnormalities, providing further platforms to evaluate cinacalcet's effects on mineral and bone disorders amegroups.orgmednexus.org.

Development and Application of Genetically Modified Animal Models for CaSR Research

Genetically modified animal models have been developed to specifically investigate the role of the CaSR and related signaling pathways in health and disease, offering valuable tools for evaluating the efficacy of calcimimetics like S-Cinaclet in specific genetic contexts.

Mouse models with targeted disruptions or mutations in the Casr gene have been created to mimic human genetic disorders affecting CaSR function. Heterozygous knockout mice for CaSR (Casr+/- mice) exhibit a phenotype resembling familial hypocalciuric hypercalcemia type 1 (FHH1), characterized by elevated serum calcium and PTH levels and low urinary calcium excretion frontiersin.orgresearchgate.net.

Mouse models for FHH type 2 (FHH2), caused by loss-of-function mutations in GNA11 (encoding Gα11, a CaSR signaling partner), have also been established. These models display hypercalcemia with normal or increased plasma PTH concentrations researchgate.netnih.goveuropa.eu. Studies in these Gna11 mutant mice have shown that oral administration of cinacalcet significantly reduced elevated plasma calcium and PTH concentrations, demonstrating the compound's ability to correct the biochemical abnormalities associated with FHH2 researchgate.netnih.gov.

Similarly, a mouse model for FHH type 3 (FHH3), caused by loss-of-function mutations in AP2S1 (encoding AP2σ, involved in CaSR endocytosis), has been developed. These Ap2s1 mutant mice exhibit substantial hypercalcemia and elevated plasma PTH researchgate.net. Cinacalcet treatment in these mice ameliorated the calcitropic phenotype, correcting the abnormalities in plasma calcium and PTH researchgate.net.

Transgenic mouse models that overexpress specific genes relevant to parathyroid function and hyperplasia have also been utilized. PTH-cyclin D1 transgenic mice, which develop abnormal parathyroid cell proliferation and biochemical hyperparathyroidism, are considered a suitable model for evaluating drugs targeting primary hyperparathyroidism (PHPT) and refractory SHPT frontiersin.orgresearchgate.net. Cinacalcet has been shown to suppress serum calcium levels and parathyroid proliferation in these transgenic mice, further supporting its utility in managing hyperparathyroidism frontiersin.org.

These genetically modified animal models provide critical platforms to study the pathophysiology of CaSR-related disorders and to evaluate the therapeutic potential of S-Cinaclet in conditions driven by specific genetic alterations affecting calcium homeostasis.

Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Species

Integrated pharmacokinetic/pharmacodynamic (PK/PD) modeling plays a vital role in understanding the relationship between drug exposure and its pharmacological effects in preclinical species. Studies involving cinacalcet have utilized PK/PD modeling to characterize its absorption, distribution, metabolism, and excretion (PK) and correlate these parameters with its pharmacodynamic (PD) effects, such as the reduction in parathyroid hormone (PTH) levels.

Population PK/PD models have been developed for cinacalcet in preclinical settings and extended to clinical populations, including adults and pediatric patients with secondary hyperparathyroidism receiving dialysis. These models often describe cinacalcet PK using a two-compartment linear model with delayed first-order absorption and elimination. nih.govresearchgate.netcellphysiolbiochem.com Such models allow for the determination of key PK parameters, such as apparent clearance. nih.govresearchgate.net

Model-based simulations are employed to predict efficacy endpoints, such as the percentage change in intact parathyroid hormone (iPTH) from baseline, and safety endpoints, like changes in corrected calcium levels. nih.govresearchgate.net These simulations help inform dosing strategies in different populations and predict the proportion of subjects achieving desired therapeutic responses. nih.govresearchgate.net The reduction in PTH levels has been shown to correlate with cinacalcet concentrations. medsafe.govt.nzeuropa.eu

Table 1: Summary of Cinacalcet PK Parameters from a Two-Compartment Model (Based on preclinical and clinical data extrapolation)

| Parameter | Value (Adults) | Unit | Description | Source |

| Apparent Clearance | 287.74 | L/h | Rate of drug elimination from plasma relative to concentration | nih.govresearchgate.net |

| tmax (range) | 2-6 | hours | Time to reach maximum plasma concentration | cellphysiolbiochem.comnih.govhres.canih.gov |

| Bioavailability | 20-25 | % | Fraction of administered dose reaching systemic circulation | cellphysiolbiochem.comnih.govnih.gov |

Omics-Based Approaches in Preclinical Research

Omics-based approaches, including transcriptomics and proteomics, provide comprehensive insights into the molecular changes induced by a compound. These methodologies are valuable in preclinical research for identifying potential biomarkers, understanding mechanisms of action, and evaluating off-target effects.

Transcriptomic Analysis of Gene Expression Profiles (e.g., RNA Sequencing)

Transcriptomic analysis, such as RNA sequencing, allows for the global assessment of gene expression profiles in response to compound administration. In the context of cinacalcet, transcriptomic analysis has been applied to study its effects on target tissues. For instance, transcriptomic analysis in parathyroid cells has shown that the reduced proliferation associated with cinacalcet treatment is linked to the downregulation of genes involved in mitotic activity. researchgate.netplos.org Furthermore, an increased adaptive response of energy metabolism, evidenced by upregulated pathways of oxidative phosphorylation and the TCA cycle, has been observed. researchgate.net While these findings pertain to cinacalcet, similar transcriptomic investigations could be applied to S-cinaclet to compare and contrast their molecular effects.

Proteomic Investigations of Protein Modulation and Interactions

Proteomic investigations utilize techniques like mass spectrometry to identify and quantify proteins within a biological sample, providing insights into protein modulation and interactions. A label-free mass spectrometry-based quantitative proteomics study evaluated the effects of cinacalcet on protein expression in rat brains and livers after long-term treatment. nih.govnih.govresearchgate.net This study identified both upregulated and downregulated proteins in these tissues. nih.govnih.gov

Based on Gene Ontology classification, the differentially expressed proteins were primarily involved in molecular functions such as enzyme regulator activity, binding, and catalytic activity. nih.govresearchgate.net Findings from this type of proteomic analysis can suggest potential effects on enzymatic pathways, including implications for drug metabolism and detoxification. nih.govnih.gov Applying similar proteomic approaches to S-cinaclet would be essential to understand its specific protein targets and the downstream effects on protein expression profiles in preclinical models.

Computational and In Silico Studies

Computational and in silico methods are indispensable tools in modern drug discovery and preclinical research, enabling the prediction of molecular interactions, pharmacological properties, and potential toxicity based on structural information.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are used to predict the binding orientation and affinity of a compound to its target receptor or other biomolecules. These methods provide atomic-level insights into the nature of molecular interactions.

Molecular docking studies have been conducted for cinacalcet to investigate its interactions with various targets. For example, molecular docking has been used to explore the binding of cinacalcet to calf thymus double-stranded DNA, suggesting a groove-binding mode mediated by hydrogen bonding and pi-pi stacking interactions. mdpi.comx-mol.netnih.gov The interaction of cinacalcet with the calcium-sensing receptor (CaSR), its primary pharmacological target, has also been investigated computationally. biosolveit.de Furthermore, molecular docking has been employed to explore potential interactions of cinacalcet with sirtuins (SIRTs). turkjps.org

These computational techniques can predict binding poses and estimate binding affinities, contributing to the understanding of a compound's mechanism of action and potential off-target interactions. Applying molecular docking and dynamics simulations to S-cinaclet would help predict its interaction profile with CaSR and other relevant proteins, potentially revealing differences compared to the R-enantiomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that develops predictive models correlating chemical structure with biological activity or property. QSAR models can be used to predict the activity of new compounds or to identify structural features important for a particular effect.